Ethyl 5-hydroxypyrimidine-2-carboxylate

CAS No.: 1240622-58-5

Cat. No.: VC5379220

Molecular Formula: C7H8N2O3

Molecular Weight: 168.152

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240622-58-5 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.152 |

| IUPAC Name | ethyl 5-hydroxypyrimidine-2-carboxylate |

| Standard InChI | InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3 |

| Standard InChI Key | HXPCNJRSHKYNFO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC=C(C=N1)O |

Introduction

Structural and Molecular Characteristics

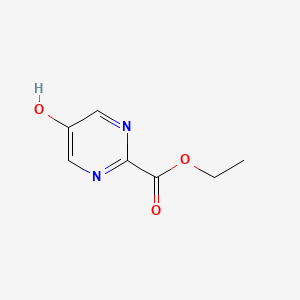

Ethyl 5-hydroxypyrimidine-2-carboxylate belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₇H₈N₂O₃, with a molar mass of 168.15 g/mol . The hydroxyl group at position 5 and the ethyl carboxylate at position 2 introduce polarity and hydrogen-bonding capacity, influencing its reactivity and interactions with biological targets (Fig. 1).

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₃ | |

| Molar Mass | 168.15 g/mol | |

| Melting Point | Not fully characterized | – |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

The absence of comprehensive melting or boiling point data underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate (melting point: 106–107°C) , suggests that the hydroxyl and carboxylate groups may confer similar crystalline properties.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 5-hydroxypyrimidine-2-carboxylate can be inferred from methods used for analogous pyrimidine derivatives. A patent describing the synthesis of 5-hydroxyl pyrimidine-2-carboxylic acid (CN103880757A) provides a foundational approach:

-

Alkoxylation: Reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol in toluene using cesium carbonate, cuprous iodide, and 1,10-phenanthroline at 80–110°C yields 5-benzyloxy-2-cyanopyrimidine.

-

Hydrolysis and Acidification: Treating the intermediate with a strong base (e.g., NaOH) followed by acidification precipitates the carboxylic acid.

To obtain the ethyl ester, esterification of the carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄) is a plausible final step. Alternative routes may involve direct functionalization of preformed pyrimidine rings, though such methods remain underexplored in the literature.

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reactions conducted at 80–110°C favor intermediate formation .

-

Catalysts: Cuprous iodide and 1,10-phenanthroline enhance coupling efficiency in alkoxylation steps .

-

Purification: Column chromatography or recrystallization is critical for isolating high-purity products.

Comparative Analysis with Related Compounds

Table 2: Comparison of Pyrimidine Derivatives

The ethyl ester’s reduced polarity compared to the carboxylic acid may limit its direct enzyme interactions but enhance membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume